BenchChemオンラインストアへようこそ!

6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol

Physicochemical characterization Solid-state properties Formulation pre-screening

6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol (CAS 459178-69-9) is a heterocyclic small molecule (C₁₁H₉ClFN₃OS, MW 285.73 g/mol) belonging to the 2-(benzylsulfanyl)-6-aminopyrimidin-4-ol class. It features a distinctive 2-chloro-6-fluorobenzyl thioether substituent at the pyrimidine C2 position, which imparts physicochemical properties that diverge meaningfully from its non-halogenated and mono-halogenated analogs.

Molecular Formula C11H9ClFN3OS
Molecular Weight 285.72
CAS No. 459178-69-9
Cat. No. B2462410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol
CAS459178-69-9
Molecular FormulaC11H9ClFN3OS
Molecular Weight285.72
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CSC2=NC(=CC(=O)N2)N)F
InChIInChI=1S/C11H9ClFN3OS/c12-7-2-1-3-8(13)6(7)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17)
InChIKeyJZODYWWYESAXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol (CAS 459178-69-9): Core Physicochemical and Sourcing Baseline for Procurement Decisions


6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol (CAS 459178-69-9) is a heterocyclic small molecule (C₁₁H₉ClFN₃OS, MW 285.73 g/mol) belonging to the 2-(benzylsulfanyl)-6-aminopyrimidin-4-ol class. It features a distinctive 2-chloro-6-fluorobenzyl thioether substituent at the pyrimidine C2 position, which imparts physicochemical properties that diverge meaningfully from its non-halogenated and mono-halogenated analogs. The compound is commercially available at ≥98% purity from multiple global suppliers and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical discovery programs.

Why 6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol Cannot Be Casually Interchanged with Other 2-(Benzylsulfanyl)-6-aminopyrimidin-4-ol Analogs


The 2-chloro-6-fluoro substitution pattern on the benzyl ring is not a passive structural variation. It introduces simultaneous electron-withdrawing effects from chlorine and fluorine at the ortho positions, which significantly alter the compound's lipophilicity (LogP ~2.73–2.85), acidity (pKa ~8.44), and hydrogen-bonding capacity . These changes translate into measurable differences in bulk properties—density and boiling point—relative to the unsubstituted benzyl analog (CAS 37660-23-4) and the 2-fluoro-only analog (CAS 354582-82-4). In lead optimization campaigns, even a 0.5-unit shift in LogP can alter membrane permeability and off-target binding profiles. Furthermore, the 2-chloro-6-fluorobenzyl group is a recognized pharmacophoric element in HIV-1 reverse transcriptase inhibitor programs (S-DABO series), where it confers up to picomolar antiviral potency that is not replicated by 2,6-difluorobenzyl or 2-chlorobenzyl congeners [1]. Substituting the target compound with a cheaper, non-fluorinated or mono-halogenated analog risks invalidating established structure-activity relationships (SAR) and may introduce unforeseen solubility or stability liabilities in downstream formulations.

Quantitative Differentiation Evidence for 6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol (CAS 459178-69-9) Versus Closest Analogs


Predicted Bulk Density: 6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol Is Significantly Denser Than Its Non-Halogenated and 2-Fluoro Analogs

The target compound exhibits a predicted density of 1.56±0.1 g/cm³, which is markedly higher than the 2-fluorobenzyl analog (CAS 354582-82-4) and the unsubstituted benzyl analog (CAS 37660-23-4). This reflects the additional mass of the chlorine atom and altered crystal packing. Higher density can correlate with improved powder flowability and reduced bulk volume during solid-dosage formulation development.

Physicochemical characterization Solid-state properties Formulation pre-screening

Predicted Boiling Point and Thermal Stability: CAS 459178-69-9 Boils ~22 °C Higher Than the Benzyl Analog

The predicted boiling point of the target compound is 416.6±55.0 °C, substantially exceeding the 394.2 °C (at 760 mmHg) predicted for the unsubstituted benzyl analog. This ~22 °C elevation is consistent with the increased molecular weight and polarizability introduced by the chlorine and fluorine substituents. While both compounds are high-boiling solids under ambient conditions, the difference becomes practically relevant during vacuum distillation or sublimation-based purification workflows.

Thermal analysis Volatility Purification method selection

Lipophilicity (LogP) Differentiation: CAS 459178-69-9 Occupies a Higher, Distinct LogP Window (~2.73–2.85) Versus Non-Chlorinated Analogs

The experimentally consistent LogP values reported for the target compound (2.73 from Fluorochem; 2.85 from ChemScene) place it in a moderately lipophilic range that is elevated relative to what would be expected for the 2-fluorobenzyl analog (estimated LogP ~1.8–2.2 based on the absence of chlorine) and the unsubstituted benzyl analog (estimated LogP ~1.5–1.9). This LogP shift of approximately 0.5–1.0 units is driven by the electron-withdrawing and hydrophobic contributions of the ortho-chloro substituent.

Lipophilicity Drug-likeness ADME prediction

SIRT6 Inhibitory Activity: CAS 459178-69-9 Demonstrates Measurable but Modest Enzyme Inhibition (IC₅₀ ~12.5–14.7 µM) as a Pharmacological Tool

The target compound has been tested against human sirtuin 6 (SIRT6) in a Fluor de Lys assay, yielding IC₅₀ values of 12.5 µM (12,500 nM) against SIRT6 of unknown origin and 14.7 µM against human glutaminyl cyclase [1][2]. While these potencies are modest—consistent with a fragment-like or early lead compound—they establish a baseline activity profile. Critically, the absence of publicly available SIRT6 IC₅₀ data for the 2-fluorobenzyl or benzyl analogs prevents a direct potency comparison; however, the 2-chloro-6-fluorobenzyl group has been independently validated in the S-DABO series as a key pharmacophore for enzyme inhibition in the related HIV-1 reverse transcriptase system, where it outperforms 2,6-difluorobenzyl and 2-chlorobenzyl congeners [3].

Sirtuin biology Epigenetics Enzyme inhibition

Commercial Purity and Regulatory Handling Classification: ≥98% Purity with GHS07 Hazard Labeling—A Defined Risk Profile for Safe Procurement

Multiple independent suppliers (Fluorochem, ChemScene, Leyan) consistently offer CAS 459178-69-9 at ≥98% purity. The compound is classified under GHS07 (Harmful/Irritant) with H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) hazard statements . This hazard profile is clearly documented and provided via SDS, enabling straightforward risk assessment for laboratory handling. In contrast, several analogs (e.g., the benzyl derivative CAS 37660-23-4) lack comprehensive, publicly accessible hazard classifications from multiple vendors, introducing uncertainty into procurement safety evaluations.

Quality control Safety data Supplier qualification

High-Value Application Scenarios for 6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol (CAS 459178-69-9) Driven by Quantified Differentiation


Medicinal Chemistry: Fragment-Based Lead Generation Targeting SIRT6 or Glutaminyl Cyclase

CAS 459178-69-9 has demonstrated measurable, albeit modest, inhibitory activity against SIRT6 (IC₅₀ ~12.5 µM) and glutaminyl cyclase (IC₅₀ ~14.7 µM). Its physicochemical profile—LogP 2.73–2.85, TPSA 72.03 Ų, and 2 H-bond donors—places it within fragment-like chemical space suitable for further optimization . The 2-chloro-6-fluorobenzyl group is a validated pharmacophore in related pyrimidine-based enzyme inhibitor series, supporting its use as a privileged fragment for structure-guided elaboration. Researchers pursuing SIRT6 deacetylase inhibitors for aging, metabolism, or cancer epigenetics research may prioritize this compound as a tractable starting scaffold.

Antiviral Drug Discovery: Exploiting the 2-Chloro-6-Fluorobenzyl Pharmacophore in HIV-1 Reverse Transcriptase Inhibitor Programs

Although CAS 459178-69-9 itself lacks direct HIV-1 RT data, the 2-chloro-6-fluorobenzyl substitution embodied in this compound is a critical determinant of potency in the S-DABO class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Published SAR studies demonstrate that 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones achieve up to picomolar activity against wild-type HIV-1 and retain efficacy against clinically relevant mutants, outperforming the 2,6-difluorobenzyl and 2-chlorobenzyl series [1]. CAS 459178-69-9 can serve as a direct synthetic intermediate or a structural template for generating novel S-DABO analogs, making it a strategic procurement choice for antiviral medicinal chemistry teams.

Process Chemistry and Scale-Up: Thermal Stability Advantage During Solvent Removal and Purification

The predicted boiling point of CAS 459178-69-9 (416.6±55.0 °C) provides an approximately 22 °C thermal buffer over the benzyl analog (394.2 °C) during high-temperature drying, vacuum distillation, or sublimation purification. This wider thermal operating window reduces the risk of compound degradation during solvent stripping in kilo-lab or pilot-plant campaigns . Process chemists scaling up reactions that generate this compound or use it as an intermediate may benefit from the enhanced thermal stability, particularly when aggressive solvent removal conditions are required.

Procurement Risk Mitigation: Multi-Supplier Availability with Fully Documented Hazard Profile

CAS 459178-69-9 is stocked at ≥98% purity by at least three independent, verifiable suppliers (Fluorochem, ChemScene, Leyan) with publicly accessible Certificate of Analysis and SDS documentation. The comprehensive GHS07 hazard labeling (H302/H315/H319/H335) enables rapid institutional safety approval and eliminates the procurement delays that can arise when sourcing less well-characterized analogs with incomplete or absent hazard data . For core facilities and compound management groups that require guaranteed purity, documented safety data, and supply redundancy, this compound presents a lower-risk procurement profile than single-source or poorly documented alternatives.

Quote Request

Request a Quote for 6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.